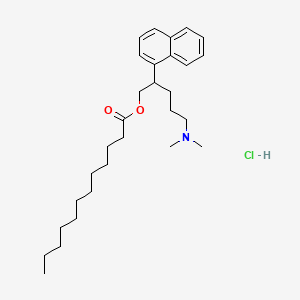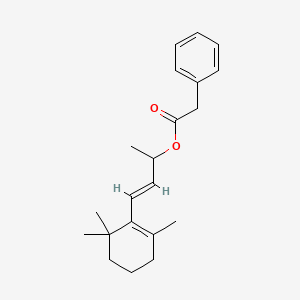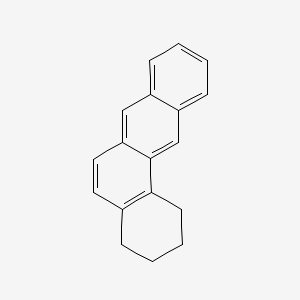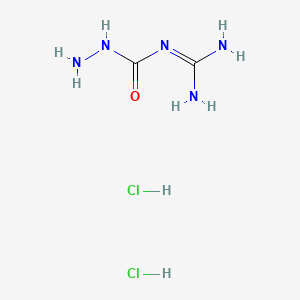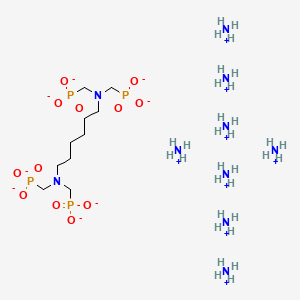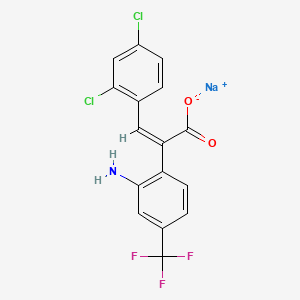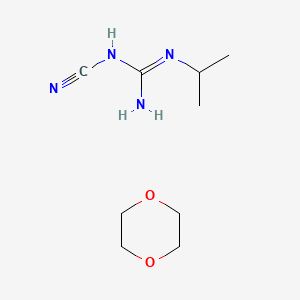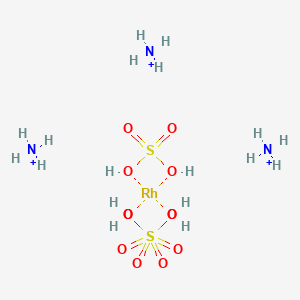
Triammonium tris(sulphato(2-)-O,O')rhodate(3-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triammonium tris[sulfato(2-)-o,o’]rhodate(3-) is a coordination compound with the molecular formula H18N3O12RhS3. It is known for its unique chemical properties and applications in various scientific fields. The compound consists of a rhodium center coordinated to three sulfate ligands, with three ammonium ions balancing the charge.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triammonium tris[sulfato(2-)-o,o’]rhodate(3-) can be synthesized through the reaction of rhodium(III) chloride with ammonium sulfate in an aqueous solution. The reaction typically involves heating the mixture to facilitate the formation of the desired coordination complex. The reaction can be represented as follows:
RhCl3+3(NH4)2SO4→(NH4)3[Rh(SO4)3]
Industrial Production Methods
In an industrial setting, the production of Triammonium tris[sulfato(2-)-o,o’]rhodate(3-) involves similar reaction conditions but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Triammonium tris[sulfato(2-)-o,o’]rhodate(3-) undergoes various chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents like hydrogen gas or sodium borohydride.
Substitution: The sulfate ligands can be substituted with other ligands such as chloride or nitrate under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are typically used.
Substitution: Ligand exchange reactions often involve the use of excess ligands and heating to promote substitution.
Major Products Formed
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Triammonium tris[sulfato(2-)-o,o’]rhodate(3-) has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent due to its unique coordination properties.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific cancer cells.
Industry: Utilized in the production of specialized materials and as a precursor for other rhodium-based compounds.
Mechanism of Action
The mechanism by which Triammonium tris[sulfato(2-)-o,o’]rhodate(3-) exerts its effects involves the coordination of the rhodium center to various molecular targets. The sulfate ligands play a crucial role in stabilizing the complex and facilitating interactions with other molecules. The compound’s activity is often mediated through redox reactions and ligand exchange processes.
Comparison with Similar Compounds
Similar Compounds
- Triammonium tris[chlorido(2-)-o,o’]rhodate(3-)
- Triammonium tris[nitrato(2-)-o,o’]rhodate(3-)
- Triammonium tris[phosphato(2-)-o,o’]rhodate(3-)
Uniqueness
Triammonium tris[sulfato(2-)-o,o’]rhodate(3-) is unique due to its sulfate ligands, which provide distinct chemical properties and reactivity compared to other rhodium coordination compounds. The sulfate ligands enhance the compound’s solubility in water and its ability to participate in redox reactions, making it particularly useful in various scientific and industrial applications.
Properties
CAS No. |
85117-80-2 |
|---|---|
Molecular Formula |
H18N3O12RhS3+3 |
Molecular Weight |
451.3 g/mol |
IUPAC Name |
triazanium;rhodium;sulfuric acid |
InChI |
InChI=1S/3H3N.3H2O4S.Rh/c;;;3*1-5(2,3)4;/h3*1H3;3*(H2,1,2,3,4);/p+3 |
InChI Key |
TTZMXTDWYJFQHR-UHFFFAOYSA-Q |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


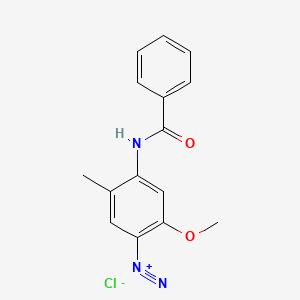
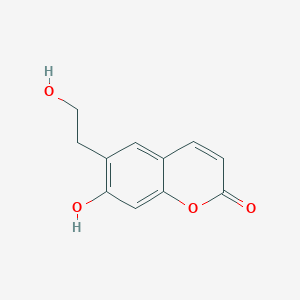
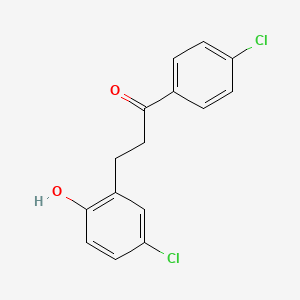
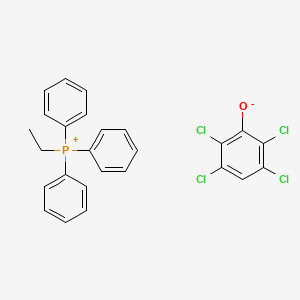
![2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12672819.png)
